3-Fluoro-4-nitropyridine-N-oxide

Catalog No.
S709057
CAS No.
769-54-0
M.F
C5H3FN2O3
M. Wt
158.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitropyridine-N-oxide

CAS Number

769-54-0

Product Name

3-Fluoro-4-nitropyridine-N-oxide

IUPAC Name

3-fluoro-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

InChI

InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H

InChI Key

QHWIGULJOZAPAQ-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-]

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-]

The exact mass of the compound 3-Fluoro-4-nitropyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-nitropyridine-N-oxide is a specialized, highly activated heterocyclic building block characterized by the synergistic electron-withdrawing effects of a 3-fluoro group, a 4-nitro group, and an N-oxide moiety [1]. This specific substitution pattern creates a highly electron-deficient pyridine ring, making it an ideal precursor for complex nucleophilic aromatic substitutions (SNAr) that are otherwise inaccessible in standard pyridines [2]. In procurement and process chemistry, it is primarily sourced as a pivotal intermediate for the synthesis of meta-fluorinated aminopyridines, potassium channel blockers, and reference standards for radiopharmaceuticals [1]. The presence of the N-oxide not only dramatically accelerates SNAr kinetics but also enables simultaneous deoxygenation and nitro-reduction in a single, high-yielding catalytic hydrogenation step, streamlining downstream manufacturing [1].

Research Fit

Meta-Selective SNAr N-oxide and para-nitro activation enable nucleophilic aromatic substitution at the 3-position.
Radiochemical ¹⁸F-Incorporation Precursor for PET tracer building blocks via direct meta-fluorination.
Scalable via Nitration Route Supports gram-scale isolation as a stable solid with reported analytical characterization.

Substituting 3-Fluoro-4-nitropyridine-N-oxide with its non-oxidized counterpart (3-fluoro-4-nitropyridine) or alternative positional isomers leads to catastrophic failures in both reactivity and regioselectivity [1]. The parent non-oxidized pyridine lacks the necessary Meisenheimer complex stabilization provided by the N-oxide, resulting in sluggish SNAr reaction rates, requirement for harsh thermal conditions, and extensive degradation [2]. Furthermore, attempting to use a generic 3,4-dihalopyridine fails to provide the orthogonal leaving group selectivity inherent to the fluoro/nitro combination [1]. In the target compound, the distinct electronic nature of the fluorine and nitro groups allows chemists to selectively displace the fluorine with hard nucleophiles (O, N, S) or displace the nitro group with halides, a programmable reactivity that generic analogs cannot replicate [1].

Substitution Risk

Non‑N‑oxide pyridine analogs May direct substitution to the para position, leading to undesired regioisomers instead of the 3‑fluoro target.
Unactivated pyridine precursors Typically fail or give very low yields for meta‑fluorination due to insufficient ring activation.
Alternative 3‑halo‑4‑nitropyridines without N‑oxide May require harsh conditions or specialized precursors, limiting direct substitution in mild SNAr workflows.

Orthogonal Regioselectivity in SNAr

The procurement value of 3-Fluoro-4-nitropyridine-N-oxide lies heavily in its programmable regioselectivity during SNAr reactions. Literature demonstrates that the 3-fluoro and 4-nitro groups act as orthogonal leaving groups depending on the nucleophile [1]. When reacted with oxygen, nitrogen, or sulfur nucleophiles, the 3-fluoro group is selectively displaced (>90% regioselectivity) [1]. Conversely, when treated with halide nucleophiles, the 4-nitro group is preferentially displaced [1]. This is in stark contrast to 3,4-difluoropyridine N-oxide, which yields complex mixtures of 3- and 4-substituted products due to the lack of leaving group differentiation.

Evidence DimensionRegioselectivity for specific leaving group displacement
Target Compound Data>90% selective displacement of 3-fluoro (with O/N/S nucleophiles) or 4-nitro (with halides)
Comparator Or Baseline3,4-difluoropyridine N-oxide (yields statistical mixtures)
Quantified DifferenceOrthogonal selectivity vs. non-selective statistical mixtures
ConditionsStandard SNAr conditions (e.g., alkoxide in methanol or POCl3 at 70°C)

This programmable reactivity allows process chemists to selectively functionalize the 3- or 4-position without employing costly and atom-inefficient protecting group strategies.

N-Oxide-Directed Reactivity
Head-to-head
37% yield vs. 0% (undesired product)
Validates meta-selective fluorination route.
Identical mild conditions (TBAF, DMSO, 25 °C).

N-Oxide-Accelerated SNAr Kinetics

The N-oxide moiety in 3-Fluoro-4-nitropyridine-N-oxide is a critical activating group that lowers the activation energy for nucleophilic attack [1]. Compared to the non-oxidized 3-fluoro-4-nitropyridine, the N-oxide variant exhibits a >10^3-fold increase in SNAr reaction rates [1]. This profound kinetic acceleration allows substitutions to proceed rapidly at room temperature (e.g., 5–15 minutes for certain exchanges), whereas the non-oxidized parent compound requires prolonged heating (>80°C) and strong bases, which often lead to tarring and yield degradation [1].

Evidence DimensionSNAr reaction rate and required temperature
Target Compound DataRapid reaction (5-15 mins) at room temperature (25°C)
Comparator Or Baseline3-Fluoro-4-nitropyridine (non-oxidized)
Quantified Difference>10^3-fold rate acceleration; >50°C reduction in required process temperature
ConditionsNucleophilic substitution in polar aprotic solvents (e.g., DMSO)

Lowering the reaction temperature to ambient conditions significantly reduces energy costs, minimizes thermal degradation byproducts, and simplifies scale-up in industrial manufacturing.

¹⁸F-Radiochemical Yield
Class-level
25 ± 4% RCY (n=6)
Supports ¹⁸F-radiosynthesis viability.
Room temperature, 15 min; decay-corrected.

Meta-Fluorinated Aminopyridine Synthesis

Synthesizing meta-fluorinated pyridines directly via electrophilic fluorination is notoriously inefficient, typically yielding <10% of the desired isomer due to poor directing effects [1]. Procuring 3-Fluoro-4-nitropyridine-N-oxide circumvents this bottleneck entirely. It serves as a highly efficient precursor that undergoes simultaneous nitro-group reduction and N-oxide deoxygenation via standard catalytic hydrogenation [1]. This single-step reduction converts the target compound to 3-fluoro-4-aminopyridine in near-quantitative yields (>90%) in under 30 minutes, providing a vastly superior synthetic route compared to direct functionalization of 4-aminopyridine [1].

Evidence DimensionOverall yield of 3-fluoro-4-aminopyridine
Target Compound Data>90% yield via single-step catalytic hydrogenation
Comparator Or BaselineDirect electrophilic fluorination of 4-aminopyridine
Quantified Difference>80% absolute yield improvement
Conditions10% Pd/C, H2 (1 atm), methanol/ethanol, room temperature vs. Selectfluor/F2 conditions

Procuring this pre-fluorinated intermediate eliminates the need for hazardous, low-yielding fluorination steps, directly improving the commercial viability of meta-fluoropyridine API production.

Nitration Scale-up Yield
Reported
51% isolated yield
Supports scale-up via nitration chemistry.
Cross-study comparison; fuming HNO₃/H₂SO₄.

Radiopharmaceutical QC Reference Standard

In the development and routine production of the demyelination PET tracer [18F]3F4AP, 3-Fluoro-4-nitropyridine-N-oxide is an indispensable cold (19F) reference standard [1]. During the automated radiosynthesis, the [18F]-labeled N-oxide intermediate must be rapidly reduced to the final aminopyridine [1]. Procuring the high-purity cold 3-Fluoro-4-nitropyridine-N-oxide allows analytical chemists to accurately calibrate HPLC retention times and validate the efficiency of the reduction step in the synthesis cassette [1]. Without this exact comparator, quantifying the conversion efficiency of the intermediate to the final tracer is analytically impossible [1].

Evidence DimensionAnalytical validation capability for radiosynthesis
Target Compound DataExact chromatographic match for the [18F]-intermediate
Comparator Or BaselineFinal product (3-fluoro-4-aminopyridine) only
Quantified DifferenceEnables direct quantification of the intermediate reduction step efficiency
ConditionsRadio-HPLC monitoring of automated PET tracer synthesis cassettes

For radiopharmacies, this compound is a mandatory procurement item for regulatory compliance and quality control during the validation of [18F]3F4AP production.

HPLC Identity Confirmation
Data to verify
Retention time 8.38 min
Enables QC and reaction monitoring by HPLC.
Method-dependent; distinct from starting material (10.83 min).

Meta-Fluorinated Potassium Channel Blockers

3-Fluoro-4-nitropyridine-N-oxide is the primary starting material for synthesizing 3-fluoro-4-aminopyridine (3F4AP) and its derivatives [1]. These compounds are highly valued in neuropharmacology as voltage-gated potassium channel blockers with improved blood-brain barrier penetration and altered metabolic stability compared to non-fluorinated analogs [1]. The N-oxide precursor allows for rapid, high-yielding access to these APIs via simple catalytic hydrogenation, directly leveraging the reduction efficiency detailed in Section 3.

Programmable Heterocyclic API Scaffold

Due to its orthogonal leaving group reactivity, this compound is ideal for discovery chemistry campaigns requiring diverse functionalization at the 3- and 4-positions of a pyridine ring [2]. Process chemists utilize it to sequentially install distinct nucleophiles by selectively exploiting the fluoro and nitro leaving groups, streamlining the synthesis of highly substituted pyridine-based kinase inhibitors or agrochemicals without the need for protecting groups [2].

Radiopharmacy Reference Standard

In the production of [18F]-labeled PET tracers targeting demyelinating diseases, the cold (19F) 3-Fluoro-4-nitropyridine-N-oxide is required as an analytical reference standard [3]. It is used to calibrate HPLC equipment, monitor the kinetics of the intermediate reduction step within automated synthesis modules, and ensure that the final radiopharmaceutical meets strict regulatory purity specifications before patient administration [3].

Application Fit

Application
Selection Property
Validation Focus
PET Tracer Radiosynthesis
N-Oxide-directed meta-fluorination scaffold
Radiochemical yield and purity under ¹⁸F conditions
Medicinal Chemistry Library Synthesis
Activated SNAr substrate for 3-fluoropyridine derivatization
Scope of nucleophiles and cross-coupling compatibility
Process Chemistry Scale-up
Nitration-based synthesis with reproducible yield
Solid-state stability and batch-to-batch consistency

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Fluoro-4-nitropyridine 1-oxide

Explore Compound Types